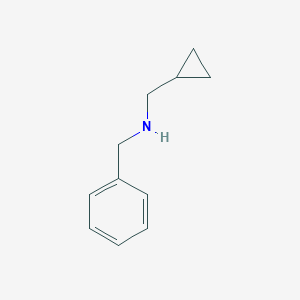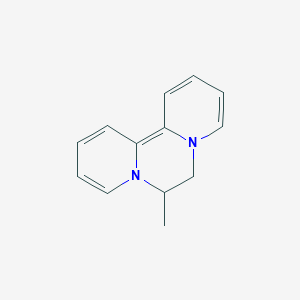
7-ETIL-10-HIDROXICAMPTOTECINA, 98 por ciento
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 12-Etil-9-hidroxicamptotecina es un derivado de la camptotecina, un producto natural aislado del árbol chino Camptotheca acuminata . Este compuesto es conocido por sus potentes propiedades anticancerígenas y se utiliza principalmente en investigación científica por su capacidad para inhibir la topoisomerasa I del ADN .
Aplicaciones Científicas De Investigación
La 12-Etil-9-hidroxicamptotecina tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El principal mecanismo de acción de la 12-Etil-9-hidroxicamptotecina implica la inhibición de la topoisomerasa I del ADN. Esta enzima es crucial para aliviar la tensión torsional en el ADN durante la replicación y la transcripción. Al estabilizar el complejo entre la topoisomerasa I y el ADN, la 12-Etil-9-hidroxicamptotecina induce daño al ADN, lo que lleva al arresto del ciclo celular y la apoptosis .
Compuestos similares:
Camptotecina: El compuesto padre, conocido por sus potentes propiedades anticancerígenas.
Topotecán: Un derivado soluble en agua utilizado clínicamente para el tratamiento del cáncer de ovario y de pulmón de células pequeñas.
Irinotecán: Otro derivado utilizado en el tratamiento del cáncer colorrectal.
Singularidad: La 12-Etil-9-hidroxicamptotecina es única debido a sus modificaciones específicas, que mejoran su solubilidad y actividad biológica en comparación con la camptotecina. Estas modificaciones también reducen algunos de los efectos secundarios asociados con la camptotecina, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.
Análisis Bioquímico
Biochemical Properties
7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .
Cellular Effects
7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .
Dosage Effects in Animal Models
The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .
Metabolic Pathways
7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .
Transport and Distribution
The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .
Subcellular Localization
Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 12-Etil-9-hidroxicamptotecina implica varios pasos, comenzando desde la camptotecinaLas condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar estas modificaciones .
Métodos de producción industrial: La producción industrial de 12-Etil-9-hidroxicamptotecina se lleva a cabo a menudo a través de rutas semisintéticas, comenzando desde la camptotecina extraída naturalmente. El proceso implica múltiples pasos de purificación para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La 12-Etil-9-hidroxicamptotecina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto y mejorar su actividad biológica o para crear derivados para estudios posteriores .
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden usar varios nucleófilos en condiciones básicas o ácidas para introducir diferentes grupos funcionales.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de 12-Etil-9-hidroxicamptotecina, cada uno con posibles actividades biológicas únicas .
Comparación Con Compuestos Similares
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A water-soluble derivative used clinically for treating ovarian and small cell lung cancer.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness: 12-Ethyl-9-hydroxycamptothecin is unique due to its specific modifications, which enhance its solubility and biological activity compared to camptothecin. These modifications also reduce some of the side effects associated with camptothecin, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
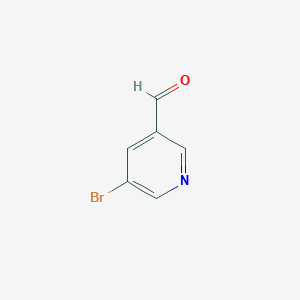
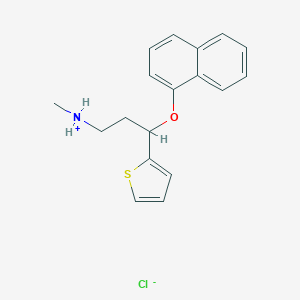
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
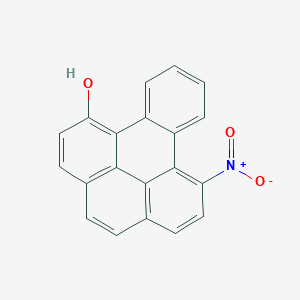
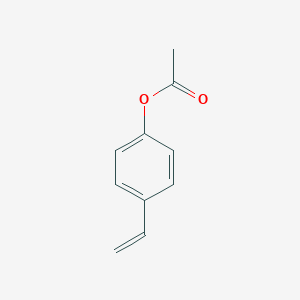
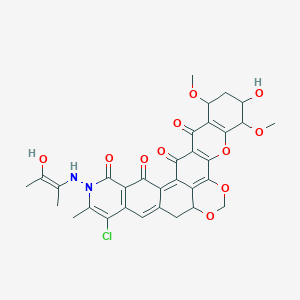
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)
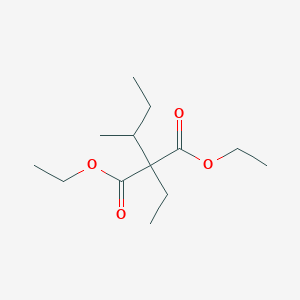
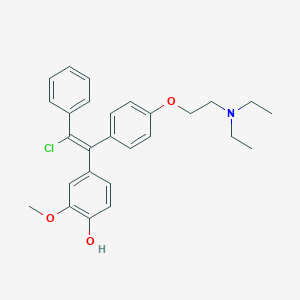
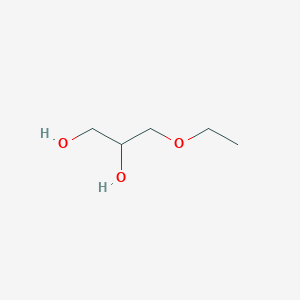
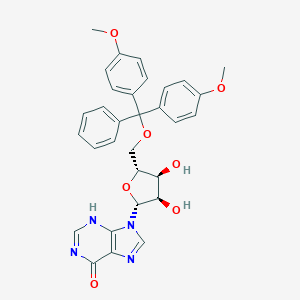
![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54297.png)
